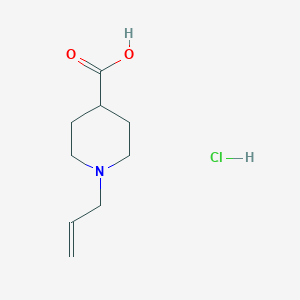
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzyloxy group, and a phosphonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the benzyloxy group and the phosphonic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
®-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid: The enantiomer of the compound, with similar but distinct biological activities.
4-Amino-2-oxopyrimidine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness: (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H20N3O6P |
|---|---|
Molekulargewicht |
369.31 g/mol |
IUPAC-Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-phenylmethoxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C15H20N3O6P/c16-14-6-7-18(15(19)17-14)8-13(24-11-25(20,21)22)10-23-9-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H2,16,17,19)(H2,20,21,22)/t13-/m0/s1 |
InChI-Schlüssel |
JFHVUYSYDSJMIJ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H](CN2C=CC(=NC2=O)N)OCP(=O)(O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CN2C=CC(=NC2=O)N)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)




![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)





![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)

